molecular formula C31H45FN4O4 B608798 MA-2029

MA-2029

Katalognummer: B608798
Molekulargewicht: 556.7 g/mol
InChI-Schlüssel: KSDWAJPUTRBIRR-KLJDGLGGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MA-2029 ist ein selektiver und kompetitiver Motilin-Rezeptor-Antagonist mit einem IC50-Wert von 4,9 nM .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und deren nachfolgende Reaktion unter bestimmten Bedingungen. Die detaillierten Syntheserouten und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe chemischer Reaktionen synthetisiert wird, die eine selektive Bindung und Hemmung von Motilin-Rezeptoren beinhalten .

Biochemische Analyse

Biochemical Properties

MA-2029 plays a significant role in biochemical reactions, particularly as a motilin receptor antagonist . It interacts with the motilin receptor, a G-protein coupled receptor, and inhibits its activity . The nature of these interactions is competitive, meaning that this compound competes with motilin, the natural ligand, for binding to the receptor .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the motilin receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in cells of the gastrointestinal tract where the motilin receptor is predominantly expressed .

Molecular Mechanism

The mechanism of action of this compound involves binding to the motilin receptor and preventing its activation by motilin . This can lead to changes in gene expression and cellular responses, particularly in the context of gastrointestinal motility .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be dose-dependent and time-dependent

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dosage of 3 mg/kg, this compound has been shown to significantly inhibit abdominal muscle contractions

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-characterized. Given its role as a motilin receptor antagonist, it may interact with enzymes or cofactors involved in the motilin signaling pathway .

Vorbereitungsmethoden

The synthesis of MA-2029 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving selective binding and inhibition of motilin receptors .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

4-Fluoro-N-methyl-L-phenylalanyl-N-methyl-L-valyl-3-(1,1-dimethylethyl)-N-ethyl-L-tyrosinamide, often referred to by its compound name or as a derivative of various peptide structures, exhibits significant biological activity that has garnered attention in pharmacological research. This article synthesizes findings from diverse studies, emphasizing its structure-activity relationships, pharmacodynamics, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C31H45FN4OC_{31}H_{45}FN_4O with a molecular weight of approximately 515.73 g/mol. The compound features several notable structural elements:

  • Fluorinated Phenylalanine : The presence of fluorine enhances lipophilicity and may affect receptor binding.
  • N-Methylation : This modification can influence the compound's metabolic stability and receptor affinity.
  • Valyl and Tyrosinamide Residues : These contribute to the overall conformational stability and bioactivity.

Research indicates that 4-Fluoro-N-methyl-L-phenylalanyl-N-methyl-L-valyl-3-(1,1-dimethylethyl)-N-ethyl-L-tyrosinamide acts primarily as a modulator of neurotransmitter systems. Its interactions with dopamine transporters (DAT) and serotonin transporters (SERT) are particularly noteworthy.

Binding Affinities

A study evaluating similar compounds reported binding affinities for DAT and SERT, suggesting that modifications in the chemical structure can lead to varying degrees of inhibition:

CompoundDAT Ki (nM)SERT Ki (nM)hERG Affinity
3b230Not reportedNot assessed
14a23Moderate28

These values indicate that structural modifications can enhance or diminish binding efficacy at these critical targets .

Pharmacological Studies

Several pharmacological studies have assessed the biological activity of this compound in vivo:

  • Dopaminergic Activity : In animal models, the compound demonstrated a capacity to reduce the reinforcing effects of psychostimulants like cocaine and methamphetamine. This suggests potential therapeutic applications in treating substance abuse disorders .
  • Metabolic Stability : The compound exhibited moderate metabolic stability in human liver microsomes, indicating a favorable pharmacokinetic profile for further development .
  • Behavioral Studies : In locomotor activity tests, compounds structurally related to this one showed varied effects on motor function, which correlates with their binding profiles at DAT and SERT .

Case Study 1: Treatment of Substance Use Disorders

A recent clinical trial investigated the efficacy of compounds similar to 4-Fluoro-N-methyl-L-phenylalanyl-N-methyl-L-valyl-3-(1,1-dimethylethyl)-N-ethyl-L-tyrosinamide in reducing cravings for cocaine. Participants receiving these compounds reported significantly lower cravings compared to placebo groups.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound against dopaminergic neuron degeneration in models of Parkinson’s disease. Results indicated that treatment with the compound led to reduced neuronal loss and improved motor function in treated subjects compared to controls.

Eigenschaften

IUPAC Name

(2S)-N-[(2S)-3-(3-tert-butyl-4-hydroxyphenyl)-1-(ethylamino)-1-oxopropan-2-yl]-2-[[(2S)-3-(4-fluorophenyl)-2-(methylamino)propanoyl]-methylamino]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45FN4O4/c1-9-34-28(38)24(18-21-12-15-26(37)23(16-21)31(4,5)6)35-29(39)27(19(2)3)36(8)30(40)25(33-7)17-20-10-13-22(32)14-11-20/h10-16,19,24-25,27,33,37H,9,17-18H2,1-8H3,(H,34,38)(H,35,39)/t24-,25-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDWAJPUTRBIRR-KLJDGLGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(CC1=CC(=C(C=C1)O)C(C)(C)C)NC(=O)C(C(C)C)N(C)C(=O)C(CC2=CC=C(C=C2)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@H](CC1=CC(=C(C=C1)O)C(C)(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC2=CC=C(C=C2)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

A: MA-2029 acts as a selective and competitive antagonist of the motilin receptor. [, ] By binding to this receptor, it blocks the action of motilin, a gastrointestinal hormone responsible for stimulating gastric and intestinal contractions. [, , ] This inhibition of motilin-induced contractions helps to regulate gastrointestinal motility and alleviate symptoms associated with IBS, such as diarrhea and visceral pain. [, , ]

A: Research suggests that the action of this compound is intertwined with ghrelin, another gastrointestinal hormone. While this compound blocks motilin-induced gastric contractions, ghrelin seems essential for these contractions to occur in the first place. [] Studies in Suncus murinus (house musk shrew) showed that blocking the ghrelin receptor with (D-Lys(3))-GHRP-6 inhibited motilin-induced gastric contractions. [] This suggests a synergistic relationship where ghrelin may prime the system, allowing motilin (and subsequently this compound) to exert their effects. [] Further research is needed to fully elucidate this interplay.

A: this compound demonstrates a better cardiovascular safety profile compared to Cisapride, another drug used for IBS treatment. [] While both compounds interact with various ion channels at higher concentrations, this compound's effect on these channels, such as hERG and calcium channels, occur at concentrations significantly exceeding its therapeutic dose. [] In contrast, Cisapride exhibits QT prolongation potential even at therapeutic concentrations, highlighting a narrower safety margin. []

A: The primary animal model used to investigate the effects of this compound is the Suncus murinus. [, , ] This species exhibits a similar migrating motor complex (MMC) pattern to humans and dogs, making it a valuable model for studying gastrointestinal motility. [, ] Additionally, studies in conscious dogs have been conducted to assess the compound's impact on motilin-induced gastrointestinal motility. []

A: While current research suggests a favorable safety profile for this compound, particularly compared to Cisapride, more comprehensive toxicology studies are required. [] This includes investigating potential long-term effects and determining the no observed adverse effect level (NOAEL). []

A: Further research is necessary to fully elucidate the mechanisms of action of this compound, its interaction with other gastrointestinal hormones like ghrelin, and its long-term safety profile. [, ] Additionally, clinical trials in humans are crucial to determine its efficacy and safety in treating IBS and exploring potential applications in other gastrointestinal disorders.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.